4-Phenylpyridine
4-Phenylpyridine
4-Phenylpyridine is a useful synthetic intermediate. 4-Phenylpyridine has been shown to induce inhibition of mitochondrial respiration in mice.
4-Phenylpyridine, also known as 4-aza-1, 1'-biphenyl or cyperquat, belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond. 4-Phenylpyridine exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Outside of the human body, 4-phenylpyridine can be found in herbs and spices, sweet orange, and tea. This makes 4-phenylpyridine a potential biomarker for the consumption of these food products.
4-Phenylpyridine, also known as 4-aza-1, 1'-biphenyl or cyperquat, belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond. 4-Phenylpyridine exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Outside of the human body, 4-phenylpyridine can be found in herbs and spices, sweet orange, and tea. This makes 4-phenylpyridine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
939-23-1
VCID:
VC21152691
InChI:
InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H
SMILES:
C1=CC=C(C=C1)C2=CC=NC=C2
Molecular Formula:
C11H9N
Molecular Weight:
155.2 g/mol
4-Phenylpyridine
CAS No.: 939-23-1
Cat. No.: VC21152691
Molecular Formula: C11H9N
Molecular Weight: 155.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Phenylpyridine is a useful synthetic intermediate. 4-Phenylpyridine has been shown to induce inhibition of mitochondrial respiration in mice. 4-Phenylpyridine, also known as 4-aza-1, 1'-biphenyl or cyperquat, belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond. 4-Phenylpyridine exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Outside of the human body, 4-phenylpyridine can be found in herbs and spices, sweet orange, and tea. This makes 4-phenylpyridine a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 939-23-1 |
| Molecular Formula | C11H9N |
| Molecular Weight | 155.2 g/mol |
| IUPAC Name | 4-phenylpyridine |
| Standard InChI | InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H |
| Standard InChI Key | JVZRCNQLWOELDU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=NC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=NC=C2 |
| Boiling Point | 281.0 °C |
| Melting Point | 77.5 °C 77-78°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator